2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide
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Overview
Description
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is a chemical compound with the molecular formula C19H21ClN2O It is known for its unique structure, which includes a chloro group, a phenyl group, and a piperidinophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide typically involves the reaction of 2-chloro-2-phenylacetic acid with 4-piperidinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The acetamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of phenolic compounds.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and phenyl group play crucial roles in binding to the active sites of these targets, modulating their activity. The piperidinophenyl group enhances the compound’s affinity and specificity for its targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-2-phenylacetamide: Lacks the piperidinophenyl group, resulting in different biological activity.
N-(4-piperidinophenyl)acetamide: Lacks the chloro group, affecting its reactivity and binding properties.
2-phenyl-N-(4-piperidinophenyl)acetamide: Lacks the chloro group, altering its chemical and biological properties.
Uniqueness
2-chloro-2-phenyl-N-(4-piperidinophenyl)acetamide is unique due to the presence of both the chloro group and the piperidinophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-2-phenyl-N-(4-piperidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-18(15-7-3-1-4-8-15)19(23)21-16-9-11-17(12-10-16)22-13-5-2-6-14-22/h1,3-4,7-12,18H,2,5-6,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCIUYLCKUWNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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